![molecular formula C16H18F3N3O B2589188 N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1311840-61-5](/img/structure/B2589188.png)
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide: is a synthetic organic compound with a molecular formula of C16H18F3N3O. This compound is known for its unique structural features, which include a cyanocyclohexyl group, a methyl group, and a trifluorophenylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1-cyanocyclohexylamine, methylamine, and 2,3,4-trifluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at around 25-30°C.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the amino group on the 2,3,4-trifluoroaniline with the cyanocyclohexyl group, followed by the addition of the methyl group to form the final product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding amide and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine and alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced with other nucleophiles such as halides or alkyl groups. Common reagents used in these reactions include sodium iodide and alkyl halides.
科学研究应用
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways involved are still under investigation, but it is believed to interact with key signaling pathways in cells.
相似化合物的比较
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide can be compared with other similar compounds, such as:
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring. It exhibits similar chemical properties but may have different biological activities.
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide: This compound has a different trifluorophenyl substitution pattern, which may affect its reactivity and biological properties.
N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide: This compound has a methyl group instead of a trifluorophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2,3,4-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-22(16(10-20)7-3-2-4-8-16)13(23)9-21-12-6-5-11(17)14(18)15(12)19/h5-6,21H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGPGCVEFWXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=C(C(=C(C=C1)F)F)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)
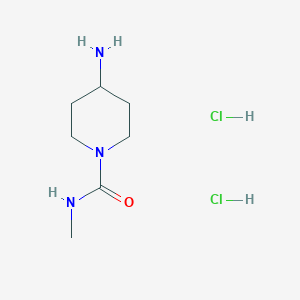
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
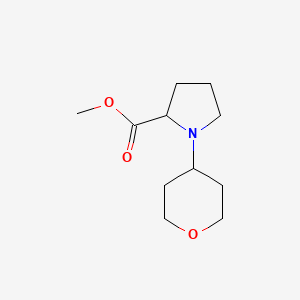
![1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2589112.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
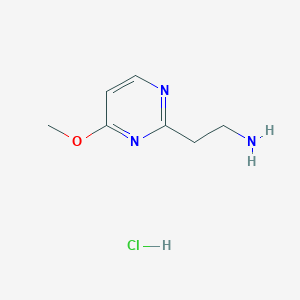
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
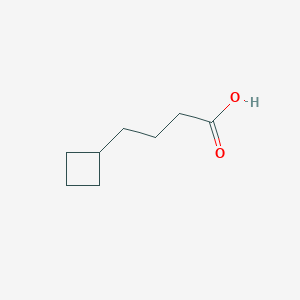
![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)
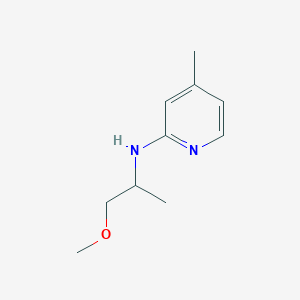
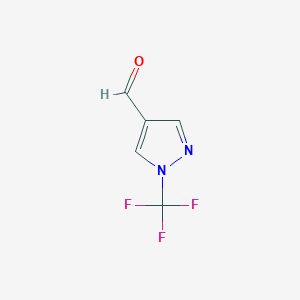
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

